molecular formula C21H44O3 B1667762 Batyl alcohol CAS No. 544-62-7

Batyl alcohol

Cat. No.: B1667762
CAS No.: 544-62-7
M. Wt: 344.6 g/mol
InChI Key: OGBUMNBNEWYMNJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Batyl alcohol is a mono ether formed by condensation of stearyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes . The primary targets of this compound are the lipid membranes where it is incorporated.

Mode of Action

This compound and related glycyl ethers are susceptible to oxidation catalyzed by glyceryl-ether monooxygenases . The net oxidation gives glycerol and the carboxylic acid . This interaction with its targets results in changes in the lipid membrane composition and properties.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the oxidation pathway catalyzed by glyceryl-ether monooxygenases . This pathway leads to the production of glycerol and the carboxylic acid from this compound . This compound and related glycyl ethers are also susceptible to dehydrogenation catalyzed unsaturases to give the vinyl ethers called plasmalogens .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the absorption modulating activity of this compound on skin barrier properties was evaluated, and it was found that treatment of the skin with this compound caused a reduction in the amount of drug permeated, a reduction in transepidermal water loss (TEWL), and changes in the attenuated total reflectance–Fourier transform infrared (ATR-FTIR) peaks of stratum corneum lipids, indicative of a more ordered structure . This suggests that the environment in which this compound is applied can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Batyl alcohol plays a significant role in biochemical reactions, particularly in lipid metabolism. It is a component of some lipid membranes and is involved in the synthesis of plasmalogens, a type of phospholipid. This compound interacts with enzymes such as glyceryl-ether monooxygenase, which catalyzes its oxidation to produce glycerol and carboxylic acids . Additionally, this compound can be dehydrogenated by unsaturases to form vinyl ethers, contributing to the formation of plasmalogens .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect the inflammatory response in adipocytes by modulating the secretion of inflammatory mediators such as interleukin-1β and interleukin-10 . In human fibroblast cell lines, this compound has been observed to restore plasmalogen levels, which are crucial for maintaining cell membrane integrity and function . Furthermore, this compound impacts cell signaling pathways and gene expression related to inflammation and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and is oxidized by glyceryl-ether monooxygenase, leading to the production of glycerol and carboxylic acids . This oxidation process is essential for the metabolism of ether lipids. This compound also undergoes dehydrogenation to form plasmalogens, which are vital components of cell membranes and play a role in protecting cells from oxidative stress . These interactions highlight the importance of this compound in lipid metabolism and cellular protection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been observed that this compound is relatively stable and does not degrade quickly . Long-term studies have shown that this compound can maintain its beneficial effects on cellular function, such as restoring plasmalogen levels and modulating inflammatory responses, over extended periods . These findings suggest that this compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can enhance plasmalogen levels without causing adverse effects . At higher doses, this compound may lead to a reduction in cell viability and potential toxic effects . These findings indicate the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by glyceryl-ether monooxygenase to produce glycerol and carboxylic acids . Additionally, this compound can be dehydrogenated to form plasmalogens, which are crucial for cell membrane integrity and function . These metabolic pathways highlight the role of this compound in maintaining lipid homeostasis and cellular health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it contributes to membrane structure and function . The distribution of this compound within cells is essential for its role in lipid metabolism and cellular protection.

Subcellular Localization

This compound is primarily localized in lipid membranes within cells. It is incorporated into the membranes of various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its function in maintaining membrane integrity and protecting cells from oxidative stress. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

3-octadecoxypropane-1,2-diol
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InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
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DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
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Molecular Weight

344.6 g/mol
Source PubChem
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Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
Record name Batyl alcohol
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CAS No.

544-62-7, 68990-53-4
Record name Batyl alcohol
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Record name Batilol [INN]
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Record name BATYL ALCOHOL
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Record name 1,2-Propanediol, 3-(octadecyloxy)-
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Record name Glycerides, C14-22 mono-
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Record name BATILOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of batyl alcohol?

A1: this compound has the molecular formula C21H44O3 and a molecular weight of 344.59 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a glycerol ether with an 18-carbon saturated alkyl chain attached to the glycerol backbone via an ether linkage at the sn-1 position.

Q3: What spectroscopic techniques are typically used to characterize this compound?

A3: this compound can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q4: What is the role of this compound in living organisms?

A4: While the exact biological function of this compound remains unclear, it is believed to play a role in cell signaling, membrane fluidity, and as a precursor for other biologically active molecules like plasmalogens. [, ]

Q5: What is the connection between this compound and plasmalogens?

A5: this compound can serve as a precursor for plasmalogen biosynthesis. Plasmalogens are essential ether lipids found in cell membranes, particularly abundant in the brain and heart. []

Q6: Can this compound supplementation address plasmalogen deficiency in the brain?

A6: Studies in a mouse model of plasmalogen deficiency (Gnpat KO) found that while oral this compound supplementation could restore plasmalogen levels in peripheral tissues, it did not significantly increase plasmalogen levels in the brain. This suggests limitations in the transport of this compound across the blood-brain barrier and/or its utilization for cerebral plasmalogen synthesis. []

Q7: Has this compound demonstrated any effects on the cardiovascular system?

A8: In a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a condition characterized by plasmalogen deficiency, oral this compound supplementation was shown to improve cardiac conduction velocity, suggesting a potential role in addressing cardiac manifestations associated with plasmalogen deficiency. []

Q8: What is known about the metabolism of this compound?

A9: Studies using the protozoan Crithidia fasciculata demonstrated that these organisms can take up and metabolize exogenous this compound. One identified metabolite was alkyl-dihydroxy acetone, suggesting an initial cleavage of the ether bond during metabolism. [, ]

Q9: How is this compound typically formulated for research and potential therapeutic applications?

A11: this compound has been investigated for its emulsifying properties in cosmetic formulations like creams and lotions. [, ] It has also been incorporated into tablets for oral administration in studies exploring its potential therapeutic benefits. [, ]

Q10: Are there any safety concerns associated with this compound?

A12: While this compound is generally considered safe for use in cosmetics, more research is needed to fully understand its safety profile for potential therapeutic applications, particularly concerning long-term use and potential side effects. []

Q11: What are the key challenges in studying this compound and other alkylglycerols?

A13: Some challenges include the limited availability of standardized analytical methods, the complexity of biological systems, and the need for more robust in vivo studies to confirm preliminary findings and assess potential therapeutic applications. [, ]

Q12: What are promising areas for future research on this compound?

A14: Further research on this compound could focus on:* Elucidating its specific mechanisms of action in various biological processes.* Investigating its potential for treating diseases associated with plasmalogen deficiency, including neurological and cardiovascular disorders.* Developing targeted drug delivery systems to improve its bioavailability to specific organs, like the brain.* Conducting comprehensive toxicological studies to establish its safety profile for potential therapeutic use.* Exploring its applications in other fields, such as cosmetics and food science. []

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